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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286

Technical Support Center: JNJ-38877605

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers and drug development professionals working with the c-Met inhibitor,
JNJ-38877605. The information provided is based on preclinical and clinical findings and aims
to guide experimental design and data interpretation.

General Information

What is the mechanism of action of JINJ-388776057

JNJ-38877605 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine
kinase.[1][2] It has demonstrated high selectivity for c-Met, inhibiting it with an IC50 of 4 nM,
which is over 600-fold more selective compared to a panel of more than 200 other tyrosine and
serine-threonine kinases.[1][3] The c-Met signaling pathway is crucial in cell survival,
proliferation, and invasion, and its aberrant activation is implicated in various cancers.[2][4]
JNJ-38877605 has been shown to inhibit both HGF-stimulated and constitutively activated c-
Met phosphorylation in vitro.[1]

Troubleshooting and FAQs

This section addresses specific issues that researchers might encounter during their
experiments with INJ-38877605, with a focus on its known toxicity profile.
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Q1: We are observing significant renal toxicity in our in vivo studies with JNJ-38877605, even
at low doses. Is this a known issue?

Yes, renal toxicity is a well-documented and significant issue with INJ-38877605.[3][5][6]
Phase I clinical trials in humans were halted due to mild but recurrent renal toxicity observed in
virtually all patients, even at sub-therapeutic doses.[3][7] This toxicity is characterized by
increases in serum creatinine and can lead to degenerative and inflammatory changes in the
kidneys.[3][5]

Q2: Why was this renal toxicity not predicted by our initial preclinical studies in rats?

The renal toxicity of INJ-38877605 is species-specific.[3][5][6] Standard preclinical toxicology
studies in rats and dogs did not show evidence of renal toxicity.[3][8] The toxicity is caused by
the formation of insoluble metabolites (M1/3, M5/6, and M10) through the activity of aldehyde
oxidase (AO).[3][5][7] Humans and rabbits have high levels of AO activity, leading to the
accumulation of these insoluble metabolites in the renal tubules, causing crystal formation and
subsequent kidney damage.[3][5][7][9] In contrast, rats and dogs have significantly lower AO
activity, and therefore do not produce these toxic metabolites to the same extent.[8][10]

Q3: Can we optimize the dosing schedule of INJ-38877605 to minimize or avoid this renal
toxicity?

Unfortunately, attempts to mitigate the renal toxicity of INJ-38877605 by altering the dosing
schedule have been unsuccessful.[3][7] Studies in rabbits, which are a suitable toxicology
model for this compound, showed that alternative dosing schedules and even co-administration
with probenecid (a drug that can block tubular secretion) failed to prevent renal toxicity at
pharmacologically active doses.[3][7] The issue lies in the inherent metabolic pathway of the
drug in species with high aldehyde oxidase activity, rather than the dosing regimen.

Q4: What are the specific metabolites of INJ-38877605 that cause renal toxicity?

The primary culprits are the M1/3 and M5/6 metabolites of INJ-38877605, which are generated
by aldehyde oxidase.[3][5][7] The M10 metabolite has also been identified as specific to
humans and rabbits.[3][5][7] These metabolites are poorly soluble and precipitate in the renal
tubules, leading to the observed nephrotoxicity.[3][5][8]
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Q5: What is a suitable animal model for studying the toxicity of JINJ-38877605 and similar
compounds?

The rabbit has been identified as a suitable toxicology model for INJ-38877605 because its
aldehyde oxidase activity and subsequent metabolite profile are similar to humans.[3][5][9] For
future studies with quinoline-based compounds or other molecules where metabolism by
aldehyde oxidase is suspected, it is crucial to consider species with similar metabolic pathways
to humans, such as the rabbit, to avoid misleading preclinical safety data.[9]

Q6: Are there any proposed strategies to overcome the toxicity issues associated with INJ-
388776057

Given that the toxicity is intrinsic to the metabolism of the parent compound, further
development of INJ-38877605 was halted.[3][6][7] One potential strategy that has been
explored for other drugs facing similar metabolic issues is deuteration.[8] Replacing hydrogen
with deuterium at the site of oxidation by aldehyde oxidase can significantly slow down the
metabolic process, thereby reducing the formation of toxic metabolites.[8] For instance,
modifying the quinoline ring of INJ-38877605 at the position of AO oxidation could be a
potential, albeit complex, approach to design a safer analog.[8] A deuterated version of INJ-
38877605, JNJ-38877605-d1, is thought to diminish the formation of the inactive M3
metabolite.[11]

Data Presentation

Table 1: In Vitro Potency and Selectivity of JINJ-38877605

Kinase IC50 (nM) Selectivity vs. c-Met
c-Met 4

Fms >2500 >625-fold

Over 200 other kinases >2500 >600-fold

Data compiled from multiple sources.[1][3]

Table 2: Summary of Phase | Clinical Trial Data for JNJ-38877605
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Parameter

Value

Starting Dose

60 mg once daily (OD)

Number of Patients in First Cohort

5

Key Adverse Event

Grade 1 serum creatinine increase

Onset of Adverse Event

As early as 2-3 days after treatment initiation

Outcome

Treatment interruption for all patients

Data from the first-in-human phase | study.[3]

Table 3: Rabbit Toxicology Study - Renal Effects of INJ-38877605 (1-month administration)

Total Weekly Intake (mg/kg/week)

Key Findings

Changes in creatinine clearance and other

200 _
chemistry parameters
Increased kidney weights, pale appearance,
300 extensive and prominent degeneration with
inflammation, congestion, fibrosis, and crystal
formation
350 Similar to 300 mg/kg/week with more

pronounced effects

Summary of findings from a 1-month toxicology study in rabbits.[3]

Experimental Protocols

Protocol 1: In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on descriptions of in vivo efficacy studies.

[1]

¢ Animal Model: 6-week-old immunodeficient nu/nu female mice.
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Cell Line and Inoculation: GTL16 human gastric carcinoma cells are inoculated
subcutaneously into the right posterior flank of the mice.

Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.

Treatment: INJ-38877605 is administered orally (p.0.) at a specified dose (e.g., 40
mg/kg/day).

Duration of Treatment: Treatment is carried out for a specified period (e.g., 72 hours).

Endpoint Measurement:

o Tumor volume is measured regularly.

o At the end of the study, plasma levels of biomarkers such as human IL-8 and GROa can
be quantified by ELISA to assess pharmacodynamic effects.

Protocol 2: Rabbit Toxicology Study

This protocol is a generalized representation based on the description of the rabbit toxicology
studies.[3][5]

Animal Model: New Zealand White rabbits.

Dosing: JNJ-38877605 is administered orally at various doses and schedules (e.g., total
weekly intake of 200, 300, and 350 mg/kg/week).

Duration: The study is conducted for a specified period (e.g., 1 month).

Monitoring:

o Regular blood samples are collected to monitor serum creatinine and other clinical
chemistry parameters.

o Creatinine clearance is calculated.

Necropsy and Histopathology:
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o At the end of the study, animals are euthanized.
o Kidneys are excised, weighed, and macroscopically examined.

o Kidney tissues are fixed, sectioned, and stained for histopathological evaluation to look for
signs of degeneration, inflammation, fibrosis, and crystal formation.

» Metabolite Analysis:

o Urine and plasma samples are collected for metabolite profiling using techniques like
liquid chromatography-mass spectrometry (LC-MS) to identify and quantify JNJ-38877605
and its metabolites.

o Crystals isolated from kidney tissue can be analyzed to identify their composition.
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Caption: The c-Met signaling pathway and the inhibitory action of JINJ-38877605.
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Caption: Metabolic pathway of JNJ-38877605 leading to renal toxicity.
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Caption: Workflow for investigating species-specific drug metabolism and toxicity.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b612286?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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